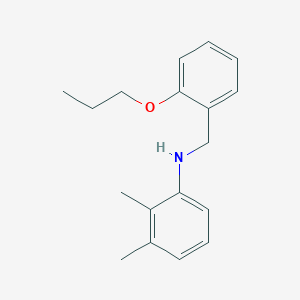![molecular formula C26H25NO B1385461 N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)aniline CAS No. 1040694-13-0](/img/structure/B1385461.png)
N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)aniline
説明
N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)aniline (NEPA) is an organic compound that has been studied in a variety of scientific research applications. It is an arylamine compound that has been found to have a variety of biochemical and physiological effects in lab experiments. NEPA has been studied for its potential use in drug development, as a potential biomarker for disease, and as a potential therapeutic agent.
科学的研究の応用
N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)aniline has been studied for a variety of scientific research applications. It has been studied as a potential biomarker for a variety of diseases, including cancer, diabetes, and cardiovascular disease. N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)aniline has also been studied as a potential therapeutic agent for a variety of conditions, such as Alzheimer’s disease, Parkinson’s disease, and depression. N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)aniline has also been studied as a potential drug development agent, as it has been found to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)aniline is not fully understood. However, it is believed that N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)aniline has a variety of biochemical and physiological effects that can be used for therapeutic and drug development purposes. It is believed that N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)aniline binds to a variety of proteins and enzymes, which can then lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)aniline has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-bacterial effects. It has also been found to have anti-tumor, anti-viral, and anti-cancer effects. N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)aniline has also been found to have neuroprotective effects, and it has been found to modulate the activity of a variety of enzymes.
実験室実験の利点と制限
One of the main advantages of using N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)aniline in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)aniline has been found to have a variety of biochemical and physiological effects, which makes it a useful tool for a variety of scientific research applications. One of the main limitations of using N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)aniline in lab experiments is that the mechanism of action is not fully understood, which can make it difficult to predict the exact effects of N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)aniline in certain experiments.
将来の方向性
There are a variety of future directions for research on N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)aniline. One potential future direction is to further study the mechanism of action of N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)aniline and to identify the specific proteins and enzymes that it binds to. Another potential future direction is to further study the biochemical and physiological effects of N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)aniline and to investigate its potential therapeutic applications. Additionally, further research could be done to investigate the potential drug development applications of N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)aniline. Finally, further research could be done to investigate the potential toxicity of N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)aniline and to identify any potential side effects.
特性
IUPAC Name |
N-(2-naphthalen-1-ylethyl)-4-(2-phenylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO/c1-2-7-21(8-3-1)18-20-28-25-15-13-24(14-16-25)27-19-17-23-11-6-10-22-9-4-5-12-26(22)23/h1-16,27H,17-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKVKSYBPLKHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)NCCC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline](/img/structure/B1385379.png)

![N-[4-(2,4-Dichlorophenoxy)butyl]-2,5-dimethylaniline](/img/structure/B1385385.png)

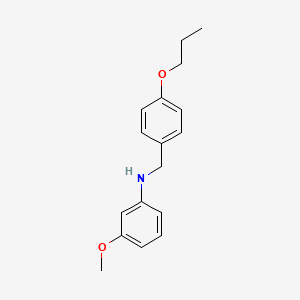
![N-([1,1'-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline](/img/structure/B1385388.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methylaniline](/img/structure/B1385390.png)
![N-[2-(Pentyloxy)benzyl]-2-propanamine](/img/structure/B1385391.png)
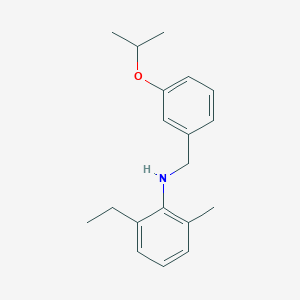
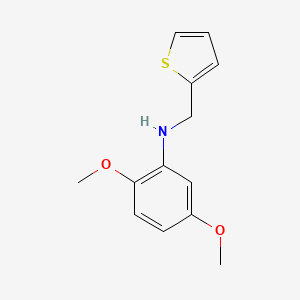
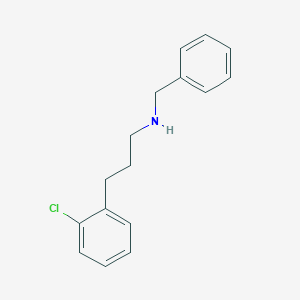
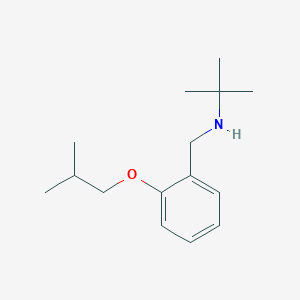
![N-[2-(2-Chlorophenoxy)ethyl]-2,5-dimethylaniline](/img/structure/B1385398.png)
